molecular formula C15H26N2O5S B2428495 2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate CAS No. 2361645-12-5

2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate

Cat. No. B2428495
CAS RN: 2361645-12-5
M. Wt: 346.44
InChI Key: YQYHHFPDNDLWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C15H26N2O5S and its molecular weight is 346.44. The purity is usually 95%.
BenchChem offers high-quality 2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed general procedures for synthesizing spirocyclic compounds with potential biological activity. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products with applications in heterocyclic compound synthesis (Moskalenko & Boev, 2012).
  • The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides show the utility of these compounds in mimicking peptide structures and potentially aiding in drug design (Fernandez et al., 2002).

Anticancer Activity

  • A study on the synthesis and anticancer activity of new 1-thia-4-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides showed moderate to high inhibition activities against various cancer cell lines, highlighting their potential in cancer therapy (Flefel et al., 2017).

Supramolecular Chemistry

  • The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including a compound with structural similarities to the query chemical, indicate their role in forming supramolecular arrangements. Such studies are crucial for understanding molecular interactions and designing new materials (Graus et al., 2010).

properties

IUPAC Name

2-O-tert-butyl 3-O-methyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-14(2,3)22-13(19)17-10-15(9-11(17)12(18)21-4)5-7-23(16,20)8-6-15/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHHFPDNDLWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCS(=N)(=O)CC2)CC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate

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